molecular formula C38H46N4O7S B6297249 Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH CAS No. 1060769-57-4

Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH

Cat. No.: B6297249
CAS No.: 1060769-57-4
M. Wt: 702.9 g/mol
InChI Key: OSVRJIWZWQWYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH is a derivative of the amino acid arginine, modified with the fluorenylmethyloxycarbonyl (Fmoc) group for protection during peptide synthesis. The compound also includes a pyrrolidine ring and a pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group, which serve as protecting groups for the guanidino side chain of arginine. This compound is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH typically involves the following steps:

    Protection of the Arginine Side Chain: The guanidino group of arginine is protected using the Pbf group. This is achieved by reacting arginine with pentamethyl-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base.

    Fmoc Protection: The amino group of arginine is then protected with the Fmoc group. This is done by reacting the Pbf-protected arginine with fluorenylmethyloxycarbonyl chloride in the presence of a base.

    Pyrrolidine Protection: The carboxyl group of arginine is protected using a pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH undergoes several types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Fmoc-L-Arg(Pyrrolidine)(Pbf)-OH involves the protection and deprotection of the arginine residue during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during peptide chain elongation. The Pbf group protects the guanidino side chain, ensuring that it remains intact until the final deprotection step. The pyrrolidine ring protects the carboxyl group, allowing for selective reactions at the amino and guanidino groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its triple protection strategy, which ensures high stability and selectivity during peptide synthesis. The combination of Fmoc, Pbf, and pyrrolidine groups provides comprehensive protection for the amino, guanidino, and carboxyl groups, respectively, making it highly efficient for complex peptide synthesis .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]-pyrrolidin-1-ylmethylidene]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46N4O7S/c1-23-24(2)34(25(3)30-21-38(4,5)49-33(23)30)50(46,47)41-36(42-19-10-11-20-42)39-18-12-17-32(35(43)44)40-37(45)48-22-31-28-15-8-6-13-26(28)27-14-7-9-16-29(27)31/h6-9,13-16,31-32H,10-12,17-22H2,1-5H3,(H,39,41)(H,40,45)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVRJIWZWQWYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N6CCCC6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.